N-(2-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)-2-furamide
Description
N-(2-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)-2-furamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazino group, a carbonyl group, and a furan ring, making it an interesting subject for chemical research and industrial applications.
Properties
Molecular Formula |
C15H15N3O3 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-[2-[(propan-2-ylideneamino)carbamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-10(2)17-18-14(19)11-6-3-4-7-12(11)16-15(20)13-8-5-9-21-13/h3-9H,1-2H3,(H,16,20)(H,18,19) |
InChI Key |
SJRDBNOSGWPEBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)-2-furamide typically involves multiple steps, starting with the preparation of the hydrazino intermediate. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include hydrazine derivatives, carbonyl compounds, and furan derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazino group or the carbonyl group, leading to different derivatives.
Substitution: The furan ring and the phenyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl-containing derivatives, while reduction can produce hydrazine or amine derivatives.
Scientific Research Applications
N-(2-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)-2-furamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research explores its potential as a therapeutic agent or a diagnostic tool.
Industry: The compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)-2-furamide exerts its effects involves interactions with specific molecular targets and pathways. The hydrazino group can form covalent bonds with certain biomolecules, altering their function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
- N-(2-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Uniqueness
Compared to similar compounds, N-(2-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)-2-furamide stands out due to its unique combination of functional groups and its potential for diverse applications. The presence of the furan ring and the hydrazino group provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
